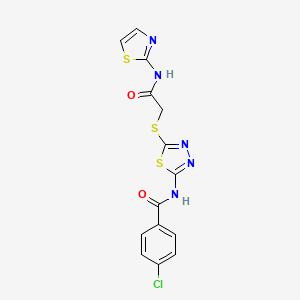

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride” is a compound that has been offered by Benchchem. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is significant in medicinal chemistry . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific compound. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .科学的研究の応用

Synthesis and Structural Modifications for Enhanced Activity

The systematic structural modifications of related compounds, such as indolealkylphenylpiperazines, have led to improved selectivity and affinity within this class of compounds. Optimization of the arylpiperazine moiety, specifically the 5-benzofuranyl-2-carboxamide, has been shown to increase serotonin transporter and 5-HT1A receptor affinity while suppressing D2 receptor binding. This highlights the importance of structural modifications in enhancing the biological activity of such compounds (Heinrich et al., 2004).

Antiviral and Antimicrobial Activity

Research into triazole carboxamide nucleosides related to bredinin and pyrazofurin has shown significant antiviral activity against herpes and measles virus in vitro. This demonstrates the potential of such compounds in contributing to the development of new antiviral medications (Revankar et al., 1981).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related in structure to the specified compound, have been evaluated for their cardiac electrophysiological activity. These compounds exhibited potency comparable to that of known selective class III agents, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Metabolic Profiling and Safety Testing

Metabolites in Safety Testing (MIST) studies of a glucokinase activator closely related to the specified compound have been summarized, revealing insights into the metabolic pathways and safety profiles crucial for early clinical development. This is critical for understanding the metabolic fate and potential safety concerns of new therapeutic agents (Sharma et al., 2014).

Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for their nootropic activity. Such research contributes to the development of compounds that may enhance cognitive functions (Valenta et al., 1994).

作用機序

将来の方向性

Benzofuran compounds, including “N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

特性

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-17(21)16-13-14-5-3-4-6-15(14)24-16;/h3-6,13H,2,7-12H2,1H3,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHXQKVHHFIQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)